molecular formula C10H10BrNO B1286687 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 6729-30-2

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B1286687
CAS No.: 6729-30-2
M. Wt: 240.1 g/mol
InChI Key: VTTMGWBZSGXBTC-UHFFFAOYSA-N
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Description

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound that belongs to the class of azepines It features a seven-membered ring containing nitrogen and bromine atoms, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-bromoaniline.

    Cyclization: The 2-bromoaniline undergoes cyclization with a suitable reagent, such as phosgene or triphosgene, to form the azepine ring.

    Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and reduction steps efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further reduce the azepine ring to form more saturated derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: N-oxides of the azepine ring.

    Reduction: More saturated azepine derivatives.

    Substitution: Various substituted azepine compounds depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the azepine ring structure allow it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Similar structure but with a chlorine atom instead of bromine.

    6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Similar structure but with a fluorine atom instead of bromine.

    6-Iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one imparts unique reactivity and biological activity compared to its halogenated analogs

Properties

IUPAC Name

6-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-4-2-5-9-7(8)3-1-6-10(13)12-9/h2,4-5H,1,3,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTMGWBZSGXBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Br)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609230
Record name 6-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6729-30-2
Record name 6-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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